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Compound Name:
5-(Hydroxymethyl)pyridine-2-

sulfonamide

Cat. No.: B15096365

Get Quote

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a

wide array of therapeutic agents since the discovery of the first sulfa drugs.[1][2] This versatile

pharmacophore is known for its diverse biological activities, including antibacterial, antiviral,

antidiabetic, and anticancer properties.[1][2] When incorporated into a pyridine ring, the

resulting pyridine sulfonamide scaffold exhibits a unique combination of electronic and steric

properties that have been exploited in the development of numerous targeted therapies.[3][4]

These compounds are of significant interest to researchers and drug development

professionals due to their proven track record as effective modulators of various biological

targets, including enzymes like carbonic anhydrase.[4][5]

This guide focuses on a specific, yet underexplored, member of this class: 5-
(Hydroxymethyl)pyridine-2-sulfonamide. By dissecting its chemical nature, proposing a

robust synthetic strategy, and exploring its potential pharmacological applications, this

document aims to provide a comprehensive technical resource for scientists engaged in drug

discovery and development. The introduction of a hydroxymethyl group onto the pyridine ring is

a key structural feature, offering distinct advantages in terms of physicochemical properties and

potential for targeted biological interactions.[6][7]
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Chemical Identity and Physicochemical Properties
While a dedicated entry for 5-(Hydroxymethyl)pyridine-2-sulfonamide is not yet available in

major chemical databases like PubChem, its core chemical identifiers can be reliably predicted

based on its structure and comparison to closely related, well-documented analogues such as

5-methyl-pyridine-2-sulfonamide. The presence of both a hydrogen-bond donating and

accepting sulfonamide group, a polar hydroxymethyl group, and an aromatic pyridine ring

suggests that this molecule will possess a degree of aqueous solubility and the capacity for

multiple points of interaction with biological macromolecules.

Identifier Predicted Value Source/Method

SMILES
OCC1=CN=C(C=C1)S(=O)

(=O)N

Prediction based on structural

analogy

InChI

InChI=1S/C6H8N2O3S/c7-

12(10,11)6-2-1-5(4-9)3-8-6/h1-

3,9H,4H2,(H2,7,10,11)

Generated from predicted

SMILES

InChIKey
FGOYVFBXBUJDEH-

UHFFFAOYSA-N

Generated from predicted

SMILES

Molecular Formula C₆H₈N₂O₃S Derived from structure

Molecular Weight 188.21 g/mol Derived from formula

Note: The SMILES, InChI, and InChIKey are predicted and await experimental confirmation

and deposition into a public database.

Proposed Synthetic Pathway and Rationale
The synthesis of 5-(Hydroxymethyl)pyridine-2-sulfonamide can be logically approached

from commercially available starting materials via well-established chemical transformations. A

highly plausible and efficient route involves the conversion of the amino group of a suitable

aminopyridine precursor into the desired sulfonamide.

The proposed two-step synthetic workflow is as follows:
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Diazotization and Sulfonyl Chloride Formation: Starting with 2-Amino-5-

(hydroxymethyl)pyridine, the amino group is converted into a diazonium salt, which is then

subjected to a Sandmeyer-type reaction. In this step, sulfur dioxide is introduced, followed by

treatment with a chlorine source to yield the intermediate 5-(hydroxymethyl)pyridine-2-

sulfonyl chloride.

Amination: The resulting sulfonyl chloride is then reacted with ammonia or a protected

ammonia equivalent to form the final sulfonamide product.

This strategy is underpinned by the following rationale:

Starting Material Availability: 2-Amino-5-(hydroxymethyl)pyridine (CAS 113293-71-3) is a

known compound and can be sourced commercially, providing a direct and convenient entry

point to the target structure.[8]

Robust and Scalable Reactions: The conversion of an amino group on a heteroaromatic ring

to a sulfonyl chloride, followed by amination, is a standard and scalable procedure in

medicinal chemistry.[9] This ensures that the synthesis can be adapted for both small-scale

screening and larger-scale production if required.
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Proposed Synthesis of 5-(Hydroxymethyl)pyridine-2-sulfonamide

2-Amino-5-(hydroxymethyl)pyridine

1. NaNO₂, HCl, H₂O, 0°C
2. SO₂, CuCl₂

Diazotization & Sulfonylation

5-(Hydroxymethyl)pyridine-2-sulfonyl chloride

NH₃ (aq) or NH₄OH

Amination

5-(Hydroxymethyl)pyridine-2-sulfonamide

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 5-(Hydroxymethyl)pyridine-2-sulfonamide.
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Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, non-validated procedure based on established

methods for the synthesis of pyridine sulfonamides.[9][10]

Step 1: Synthesis of 5-(Hydroxymethyl)pyridine-2-sulfonyl chloride

Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a

thermometer, and a dropping funnel, add 2-amino-5-(hydroxymethyl)pyridine (1.0 eq) and a

solution of hydrochloric acid (6 M). Cool the mixture to 0°C in an ice-salt bath.

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise,

ensuring the internal temperature does not exceed 5°C. Stir the resulting solution for 30

minutes at 0°C.

Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid, saturated

with copper(II) chloride. Add the previously prepared diazonium salt solution to this mixture

at a controlled rate, maintaining a low temperature.

Workup: After the addition is complete, allow the reaction to warm to room temperature and

stir for 2-4 hours. Quench the reaction by pouring it onto ice. Extract the aqueous layer with

a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude sulfonyl chloride can be used in the next

step without further purification, or purified by column chromatography if necessary.

Step 2: Synthesis of 5-(Hydroxymethyl)pyridine-2-sulfonamide

Reaction Setup: Dissolve the crude 5-(hydroxymethyl)pyridine-2-sulfonyl chloride from the

previous step in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane. Cool

the solution to 0°C in an ice bath.

Amination: Add an excess of aqueous ammonia or ammonium hydroxide dropwise to the

cooled solution.
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Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor its

progress by thin-layer chromatography (TLC).

Workup: Once the reaction is complete, remove the solvent under reduced pressure. Add

water to the residue and adjust the pH to be neutral or slightly acidic with dilute HCl.

Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry under

vacuum. The final product, 5-(hydroxymethyl)pyridine-2-sulfonamide, can be further

purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization: Confirm the structure and purity of the final compound using standard

analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR

Spectroscopy.

Pharmacological Potential and Significance in Drug
Design
The structure of 5-(Hydroxymethyl)pyridine-2-sulfonamide suggests a rich potential for

biological activity, stemming from both the established pyridine sulfonamide scaffold and the

unique contributions of the hydroxymethyl group.

The Role of the Pyridine Sulfonamide Scaffold
The pyridine sulfonamide moiety is a privileged scaffold in medicinal chemistry, known to

interact with a variety of biological targets.[3] Its derivatives have been investigated and

developed for a wide range of therapeutic applications.[4][11]
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Potential Therapeutic Area Mechanism/Rationale Supporting References

Anticancer

Inhibition of carbonic

anhydrases (CAs), particularly

tumor-associated isoforms like

CA IX and CA XII, which are

involved in pH regulation and

tumor progression.

[4][5]

Antiviral

The sulfonamide group can act

as a zinc-binding group,

potentially inhibiting viral

enzymes. Pyridine

sulfonamides have shown

activity against various viruses.

[12]

Antibacterial

As with classic sulfa drugs,

these compounds can act as

mimics of p-aminobenzoic acid

(PABA), inhibiting

dihydropteroate synthase and

blocking folate synthesis in

bacteria.

[12][13]

Antidiabetic

Certain sulfonamide

derivatives have been shown

to have insulin-releasing

properties or to inhibit

enzymes such as α-amylase.

[3]

Anti-inflammatory

Inhibition of cyclooxygenase

(COX) enzymes, similar to

other sulfonamide-containing

non-steroidal anti-inflammatory

drugs (NSAIDs).

[4]

The Contribution of the Hydroxymethyl Group
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The hydroxymethyl group is not merely a passive substituent; it can significantly enhance the

pharmacodynamic and pharmacokinetic properties of a drug molecule.[6][7] Its introduction into

the 5-position of the pyridine ring in this molecule is expected to confer several advantages:

Improved Solubility: The polar hydroxyl group can increase the aqueous solubility of the

compound, which is often a desirable property for drug candidates to ensure adequate

bioavailability.[6]

Pharmacophore Interactions: The -CH₂OH group can act as both a hydrogen bond donor

and acceptor, allowing for specific and strong interactions with amino acid residues in the

active site of a target protein or enzyme.[1][6]

Site for Bioconjugation and Prodrug Design: The primary alcohol provides a convenient

handle for further chemical modification. It can be esterified or etherified to create prodrugs

with altered pharmacokinetic profiles or to attach the molecule to a targeting moiety.

Metabolic Handle: In vivo, a hydroxymethyl group can be a site for metabolic oxidation to an

aldehyde or a carboxylic acid.[14] This can lead to the formation of active metabolites or

provide a pathway for detoxification and clearance.[14]

Conclusion
5-(Hydroxymethyl)pyridine-2-sulfonamide emerges as a molecule of significant interest for

researchers in medicinal chemistry and drug development. While detailed experimental data on

this specific compound is scarce in the public domain, its structure is a compelling combination

of a pharmacologically validated pyridine sulfonamide scaffold and a functionally important

hydroxymethyl group. The proposed synthetic route offers a practical and scalable method for

its preparation, enabling further investigation. The analysis of its constituent parts strongly

suggests a high potential for diverse biological activities, particularly in the areas of oncology

and infectious diseases. This technical guide provides a foundational resource to stimulate and

support future research into the synthesis, characterization, and therapeutic applications of this

promising compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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